1'-Oxobufuralol Hydrochloride
Overview
Description
1’-Oxobufuralol Hydrochloride is a chemical compound with the molecular formula C16H21NO3.ClH and a molecular weight of 311.804. It is a derivative of bufuralol, a potent β-adrenergic receptor antagonist used primarily in the treatment of hypertension. The compound is characterized by its racemic stereochemistry and is known for its significant pharmacological activity .
Preparation Methods
The synthesis of 1’-Oxobufuralol Hydrochloride typically involves the resolution of racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol. This process can be catalyzed by lipase enzymes, such as CAL-B, in the presence of vinyl dodecanoate in toluene at room temperature. The reaction yields enantiopure alcohol and ester forms, which are then further processed to obtain 1’-Oxobufuralol . Industrial production methods may involve similar enzymatic resolution techniques, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
1’-Oxobufuralol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1’-hydroxybufuralol, a major metabolite.
Reduction: Reduction reactions can convert the compound back to its parent form, bufuralol.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include 1’-hydroxybufuralol and other bufuralol derivatives .
Scientific Research Applications
1’-Oxobufuralol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of β-adrenergic receptor antagonists.
Biology: The compound is employed in biochemical assays to investigate the activity of cytochrome P450 enzymes, particularly CYP2D6.
Medicine: It serves as a probe substrate in pharmacokinetic studies to understand drug metabolism and interactions.
Industry: The compound is utilized in the development of new pharmaceuticals targeting β-adrenergic receptors
Mechanism of Action
1’-Oxobufuralol Hydrochloride exerts its effects by blocking β-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade results in decreased heart rate and blood pressure, making it effective in the treatment of hypertension. The compound’s activity is mediated through its interaction with the β-adrenergic receptor, leading to downstream effects on cyclic AMP levels and subsequent physiological responses .
Comparison with Similar Compounds
1’-Oxobufuralol Hydrochloride is similar to other β-adrenergic receptor antagonists, such as:
Bufuralol: The parent compound, which is also a potent β-adrenergic receptor antagonist.
Propranolol: Another non-selective β-blocker used in the treatment of hypertension and anxiety.
Metoprolol: A selective β1-adrenergic receptor antagonist used primarily for cardiovascular conditions.
What sets 1’-Oxobufuralol Hydrochloride apart is its specific metabolic pathway involving CYP2D6, which leads to the formation of unique metabolites like 1’-hydroxybufuralol and 1’2’-ethenylbufuralol .
Properties
IUPAC Name |
1-[2-[2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;/h5-8,13,17,19H,9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRDATHVMCLZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676085 | |
Record name | 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137740-37-5 | |
Record name | 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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